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Compound of Interest

Compound Name: 4-Ethoxybenzene-1,2-diamine

Cat. No.: B074564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-ethoxy-1,2-

phenylenediamine, a key aromatic amine intermediate. It covers nomenclature,

physicochemical properties, detailed experimental protocols for its synthesis and derivatization,

and relevant analytical methodologies.

Nomenclature and Chemical Identifiers
4-Ethoxy-1,2-phenylenediamine is known by various names in chemical literature and

databases. Proper identification is crucial for accurate sourcing and regulatory compliance.
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Identifier Type Value

IUPAC Name 4-ethoxybenzene-1,2-diamine[1]

CAS Number 1197-37-1[1]

Molecular Formula C₈H₁₂N₂O[1]

Synonyms

1,2-Benzenediamine, 4-ethoxy-[1]; 1,2-Diamino-

4-ethoxybenzene[1]; 3,4-Diaminophenetole[1];

4-Ethoxy-1,2-benzenediamine[1]; 4-Ethoxy-o-

phenylenediamine[1]; o-Phenylenediamine, 4-

ethoxy-[1]

EC Number 214-825-0[1]

DSSTox Substance ID DTXSID6061608[1]

PubChem CID 14532

Physicochemical and Experimental Properties
The physical and chemical properties of 4-ethoxy-1,2-phenylenediamine are summarized

below. These data are essential for designing experimental conditions, purification procedures,

and for safety assessments.

Property Value Source

Molecular Weight 152.19 g/mol [1]

Melting Point 71.5 °C [1]

Boiling Point 295 °C [1]

Vapor Pressure 0.000926 mmHg [1]

Solubility

Very soluble in water; soluble

in ethanol, ethyl ether, and

chloroform.[1]

Lide, D.R. (ed.), 1998-1999
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4-Ethoxy-1,2-phenylenediamine is a valuable intermediate, primarily used in the synthesis of

more complex heterocyclic structures, such as benzimidazoles, which are scaffolds of interest

in medicinal chemistry.[2]

General Synthesis via Nitroaniline Reduction
A common and effective method for preparing phenylenediamines is the chemical reduction of

the corresponding ortho-nitroaniline. The following protocol is a standard procedure adapted

from the synthesis of related phenylenediamines, involving the reduction of 4-ethoxy-2-

nitroaniline.[3]
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Caption: General workflow for the synthesis of 4-ethoxy-1,2-phenylenediamine.

Experimental Protocol:

Materials:

4-ethoxy-2-nitroaniline

95% Ethanol

Zinc dust (≥80% purity)

20% Sodium hydroxide solution

Sodium hydrosulfite

Decolorizing charcoal

Ice-water bath

Three-necked round-bottomed flask, mechanical stirrer, reflux condenser
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Procedure:

In a 1-liter three-necked flask equipped with a mechanical stirrer and reflux condenser,

combine the starting 4-ethoxy-2-nitroaniline (0.5 mole), 40 mL of 20% sodium hydroxide

solution, and 200 mL of 95% ethanol.[3]

Stir the mixture vigorously and heat it on a steam bath to a gentle boil.[3]

Turn off the steam and add 130 g of zinc dust in 10 g portions. Add the portions frequently

enough to maintain boiling from the exothermic reaction. Exercise caution as the reaction

can become vigorous.[3]

After all the zinc dust has been added, continue to stir and reflux the mixture for an

additional hour. The solution's color should change from deep red to nearly colorless,

indicating the completion of the reduction.[3]

Filter the hot mixture by suction to remove the zinc residue. Return the collected zinc to

the flask and extract it with two 150 mL portions of hot ethanol to recover any remaining

product.[3]

Combine the filtrates, add 2-3 g of sodium hydrosulfite (to prevent air oxidation), and

concentrate the solution to a volume of 125-150 mL under reduced pressure.[3]

Cool the concentrated solution thoroughly in an ice-salt bath to crystallize the product.[3]

Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry in a

vacuum desiccator to yield the crude product.[3]

For higher purity, the crude material can be recrystallized from hot water containing a

small amount of sodium hydrosulfite and treated with decolorizing charcoal.[3]

Application Protocol: Synthesis of 6-Ethoxy-1H-
benzo[d]imidazole
This protocol details the use of a related precursor, 4-ethoxy-2-fluoro-1-nitrobenzene, to

synthesize a benzimidazole derivative, showcasing a key application of the phenetole scaffold
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in heterocyclic chemistry. The process involves a nucleophilic aromatic substitution followed by

a reductive cyclization.[2]

Experimental Workflow Diagram

Step 1: Nucleophilic Aromatic Substitution (SNAr) Step 2: Reductive Cyclization
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Caption: Workflow for the synthesis of 6-ethoxy-1H-benzo[d]imidazole.[2]

Materials:

4-Ethoxy-2-fluoro-1-nitrobenzene

Benzene-1,2-diamine

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Iron powder (Fe)

Ammonium chloride (NH₄Cl)

Ethanol (EtOH), Water (H₂O), Ethyl acetate (EtOAc), Brine

Celite, Silica gel

Procedure:

Step 1: Nucleophilic Aromatic Substitution. To a solution of 4-ethoxy-2-fluoro-1-

nitrobenzene (1.0 mmol) in DMF (10 mL), add benzene-1,2-diamine (1.1 mmol) and

potassium carbonate (2.0 mmol).[2]

Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring progress by Thin

Layer Chromatography (TLC).[2]
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50

mL).[2]

Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers,

wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain the crude intermediate, N-(2-aminophenyl)-4-ethoxy-2-

nitroaniline.[2]

Step 2: Reductive Cyclization. To a solution of the crude intermediate from the previous

step in a mixture of ethanol (15 mL) and water (5 mL), add iron powder (5.0 mmol) and

ammonium chloride (5.0 mmol).[2]

Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-3 hours. Monitor the

reaction by TLC.[2]

After completion, filter the hot reaction mixture through a pad of celite, washing the pad

with hot ethanol.[2]

Concentrate the filtrate under reduced pressure and purify the crude product by column

chromatography on silica gel to yield the final product, 6-ethoxy-1H-benzo[d]imidazole.[2]

Applications in Research and Development
4-Ethoxy-1,2-phenylenediamine and its derivatives are primarily used as intermediates and

building blocks in organic synthesis.

Dye Industry: Phenylenediamines are well-established precursors in the formulation of

oxidative hair dyes.[1] They can be coupled with various phenolic compounds in the

presence of an oxidizing agent to form a range of colored molecules.[1]

Heterocyclic Chemistry: As demonstrated, these compounds are crucial for synthesizing

benzimidazoles, a class of heterocycles with a wide spectrum of biological activities, making

them valuable scaffolds in drug discovery programs.[2]

Materials Science: The structural properties of phenylenediamines make them suitable for

the synthesis of polymers and other advanced materials.
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Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for

the analysis of phenylenediamine derivatives, ensuring purity and quantifying reaction yields.

General HPLC Protocol for Phenylenediamine Analysis:

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

Column: A reversed-phase C18 column (e.g., Zorbax C-18) is typically effective.[4]

Mobile Phase: An isocratic or gradient elution using a mixture of methanol, water, and

acetonitrile is common. A representative isocratic system could be methanol-water-

acetonitrile (46:52:2 v/v/v).[4]

Flow Rate: A standard flow rate of 0.8-1.0 mL/min is generally used.[4]

Detection: UV detection is carried out at a wavelength where the analyte has significant

absorbance, often around 255 nm for related quinoxaline derivatives formed during

derivatization.[4]

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible

solvent, filtered through a 0.45 µm filter, and then injected.

Quantification: For quantitative analysis, a calibration curve should be prepared using

certified standards of known concentrations.[5]

This method allows for the effective separation and quantification of the target compound from

starting materials, byproducts, and other impurities.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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